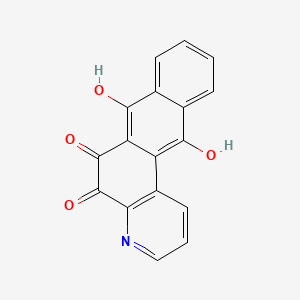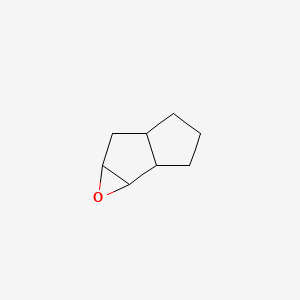
1,2-Epoxyoctahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Epoxyoctahydropentalene is an organic compound with the molecular formula C8H12O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,2-Epoxyoctahydropentalene typically involves the epoxidation of octahydropentalene. One common method is the reaction of octahydropentalene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial production methods may involve the use of more scalable processes, such as the catalytic epoxidation using metal catalysts like titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide. This method offers advantages in terms of efficiency and environmental sustainability .
Analyse Chemischer Reaktionen
1,2-Epoxyoctahydropentalene undergoes various chemical reactions, primarily due to the strained three-membered epoxide ring. Some of the key reactions include:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the less substituted carbon of the epoxide ring, leading to the formation of various substituted products.
Oxidation and Reduction: Although less common, this compound can be subjected to oxidation and reduction reactions under specific conditions, leading to the formation of corresponding alcohols or ketones.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Epoxyoctahydropentalene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Epoxyoctahydropentalene primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
At the molecular level, the compound can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical products. The specific pathways and targets depend on the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,2-Epoxyoctahydropentalene can be compared with other epoxides, such as 1,2-Epoxyoctane and 1,2-Epoxyhexane. While these compounds share the epoxide functional group, they differ in their carbon chain length and overall structure .
1,2-Epoxyoctane: This compound has a similar epoxide ring but with a longer carbon chain, leading to different physical and chemical properties.
1,2-Epoxyhexane: With a shorter carbon chain, this compound exhibits different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
6567-98-2 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-oxatricyclo[4.3.0.02,4]nonane |
InChI |
InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2 |
InChI-Schlüssel |
WMSIDAPKDOLAKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3C(C2C1)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



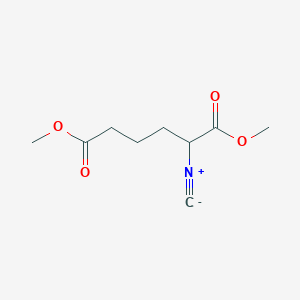

![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
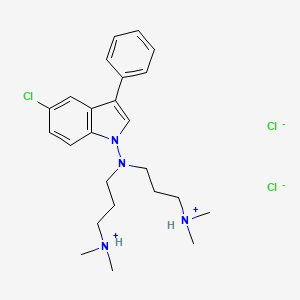
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
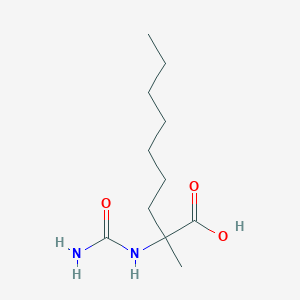
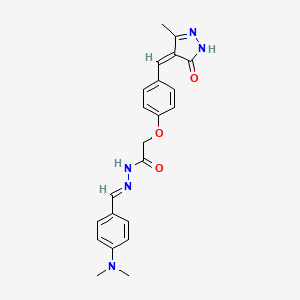
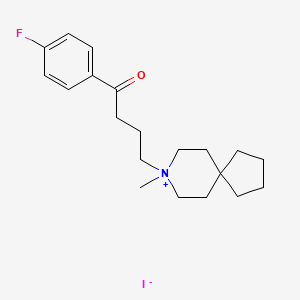
![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
